Revexepride
Übersicht
Beschreibung
Revexepride is a highly selective 5-HT4 receptor agonist . It is also a potential inducer of the CYP3A4 enzyme . It is used for the treatment of gastroesophageal reflux disease . The CAS number for Revexepride is 219984-49-3 .
Synthesis Analysis
The human CYP isoenzymes are involved in the metabolism of revexepride, which is mainly metabolized in vitro in humans by CYP3A4 (99.9%) with a minor contribution of CYP2D6 (0.1%) .
Molecular Structure Analysis
The molecular formula of Revexepride is C21H32ClN3O4 .
Chemical Reactions Analysis
Revexepride exhibits direct inhibition of human CYP3A4 in vitro . The mean revexepride renal clearance was 8.6 L/h, which was slightly higher than the typical glomerular filtration rate in healthy individuals .
Physical And Chemical Properties Analysis
Revexepride has rapid and moderate-to-good oral absorption . Excretion of radioactivity was completed with significant amounts in feces and urine . Renal clearance slightly exceeded the typical glomerular filtration rate, suggesting the involvement of active transportation in the renal tubules .
Wissenschaftliche Forschungsanwendungen
Gastroparesis Treatment
Revexepride, identified as a 5-hydroxytryptamine (serotonin) receptor (5-HT4R) agonist, has been explored for its efficacy in treating gastroparesis. Gastroparesis is a chronic gastric disorder characterized by delayed gastric emptying without any mechanical obstruction. The symptoms include postprandial fullness, early satiety, bloating, nausea, vomiting, and abdominal pain. In a phase II clinical trial, the impact of revexepride on gastrointestinal symptoms and gastric emptying rate was assessed in participants with symptoms suggestive of gastroparesis (Tack et al., 2016).
Gastroesophageal Reflux Disease (GERD)
Revexepride has been studied for its potential in treating patients with gastroesophageal reflux disease (GERD) who continue to experience symptoms despite treatment with proton pump inhibitors (PPIs). The drug was examined for its prokinetic properties, stimulating gastrointestinal motility, which could be beneficial for patients with underlying dysmotility. This approach aimed at targeting gastric motor dysfunction in addition to acid inhibition (Tack et al., 2014).
Pharmacokinetics and Excretion
Studies have also focused on the pharmacokinetics, absorption, and excretion pathways of revexepride. For example, a Phase I study using a microtracer approach with accelerator mass spectrometry evaluated these aspects in healthy individuals. The study found that revexepride had rapid and moderate-to-good oral absorption, with significant amounts excreted in feces and urine. The renal clearance of revexepride was slightly higher than the typical glomerular filtration rate, suggesting the involvement of active transportation in the renal tubules (Flach et al., 2016).
Interaction with Other Medications
Another aspect of revexepride's application is its interaction with other medications. A phase 1 study evaluated the effect of co-administration of omeprazole (a proton pump inhibitor) on the pharmacokinetics of revexepride. This study aimed to prepare for a proof-of-concept evaluation of revexepride added to proton pump inhibitor treatment. It found that the pharmacokinetic parameters of revexepride were similar with or without omeprazole co-administration, indicating no significant pharmacokinetic interaction between these drugs (Pierce et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-amino-5-chloro-N-[[(3S,4S)-3-hydroxy-1-(3-methoxypropyl)piperidin-4-yl]methyl]-2,2-dimethyl-3H-1-benzofuran-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32ClN3O4/c1-21(2)10-15-18(23)16(22)9-14(19(15)29-21)20(27)24-11-13-5-7-25(12-17(13)26)6-4-8-28-3/h9,13,17,26H,4-8,10-12,23H2,1-3H3,(H,24,27)/t13-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUUNSGQVBGYQM-SUMWQHHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NCC3CCN(CC3O)CCCOC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NC[C@@H]3CCN(C[C@H]3O)CCCOC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176429 | |
Record name | Revexepride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Revexepride | |
CAS RN |
219984-49-3 | |
Record name | Revexepride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219984493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Revexepride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REVEXEPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C63R2Y02M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.